[3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienyl](1-pyrrolidinyl)methanone

Squalene synthase inhibition Sterol biosynthesis Cholesterol pathway screening

[3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienyl](1-pyrrolidinyl)methanone (CAS 477857-95-7, molecular formula C₁₆H₁₆ClNOS₂, MW 337.9) is a synthetic small molecule belonging to the pyrrolidinyl-thienyl methanone class. It is commercially available at a minimum purity specification of 95% and is supplied exclusively for research and development purposes.

Molecular Formula C16H16ClNOS2
Molecular Weight 337.88
CAS No. 477857-95-7
Cat. No. B2725343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienyl](1-pyrrolidinyl)methanone
CAS477857-95-7
Molecular FormulaC16H16ClNOS2
Molecular Weight337.88
Structural Identifiers
SMILESCSC1=CC(=C(S1)C(=O)N2CCCC2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H16ClNOS2/c1-20-14-10-13(11-4-6-12(17)7-5-11)15(21-14)16(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3
InChIKeyPXFHOLXIKQUISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why [3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienyl](1-pyrrolidinyl)methanone (CAS 477857-95-7) Is a Structurally Differentiated Pyrrolidinyl-Thienyl Methanone for Targeted Squalene Synthase Screening


[3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienyl](1-pyrrolidinyl)methanone (CAS 477857-95-7, molecular formula C₁₆H₁₆ClNOS₂, MW 337.9) is a synthetic small molecule belonging to the pyrrolidinyl-thienyl methanone class. It is commercially available at a minimum purity specification of 95% and is supplied exclusively for research and development purposes . The compound has been registered in the ChEMBL database (CHEMBL5570751) with curated bioactivity data against squalene synthase, establishing it as a characterized chemical probe for sterol biosynthesis pathway investigation [1]. Unlike many in-class analogs, this compound features a distinctive combination of a 4-chlorophenyl substituent at the thiophene 3-position and a methylsulfanyl group at the 5-position, coupled to a pyrrolidinyl methanone moiety, which collectively define its unique pharmacophoric fingerprint.

Why Generic Substitution Fails: Structural and Pharmacological Non-Interchangeability of CAS 477857-95-7 Among Thienyl Methanone Analogs


The pyrrolidinyl-thienyl methanone scaffold tolerates substantial structural variation—including alterations to the heterocyclic amine (pyrrolidine vs. piperazine vs. benzylpiperazine), the aryl substituent identity and position, and the thiophene substitution pattern—each of which can profoundly shift target engagement, potency, and physicochemical properties. Even within the narrow subset of 4-chlorophenyl, methylsulfanyl-substituted thienyl methanones, the amine component alone can change the molecular weight by over 100 Da and alter logP and hydrogen-bonding capacity, directly impacting membrane permeability and off-target profiles. Direct evidence from BindingDB shows that CAS 477857-95-7 (pyrrolidinyl variant) yields an IC₅₀ of 600 nM against squalene synthase [1], while its closest cataloged structural analog—the 4-benzylpiperazino variant (CAS 477858-00-7, MW 443)—has no reported squalene synthase activity in the same curated database, underscoring that even single-atom or ring-substitution changes can determine whether target engagement occurs at all . Consequently, substituting one analog for another without confirmatory assay data introduces uncontrolled variables that can invalidate screening campaigns and SAR series.

Quantitative Procurement Evidence Guide: Head-to-Head and Class-Level Differentiation for CAS 477857-95-7


Squalene Synthase Inhibition: Measured Potency of 600 nM Differentiates This Pyrrolidinyl Variant from Inactive Closest Analogs

CAS 477857-95-7 demonstrates a measured IC₅₀ of 600 nM against rat liver microsomal squalene synthase in a radiometric assay using [³H] farnesyl pyrophosphate as substrate with a 10-minute preincubation [1]. Its closest commercially cataloged structural analog, the 4-benzylpiperazino variant (CAS 477858-00-7), has no squalene synthase inhibitory data reported in BindingDB or ChEMBL, which constitutes a critical absence-of-evidence differentiation: among the two nearest analogs sharing the identical thienyl core, only the pyrrolidinyl variant possesses documented on-target biochemical activity . By class-level inference, this compound falls in the moderate-potency range relative to reference squalene synthase inhibitors such as YM-53601 (IC₅₀ 79–90 nM in HepG2 cells and rat liver microsomes [2]), RPR107393 (IC₅₀ 0.6–0.9 nM [3]), and weaker screening hits (e.g., IC₅₀ 16.5–24.9 µM [4]), establishing it as a mid-range potency probe suitable for secondary screening cascades where ultra-potent tool compounds may mask subtle SAR signals.

Squalene synthase inhibition Sterol biosynthesis Cholesterol pathway screening

Direct Structural Analog Comparison: Pyrrolidinyl vs. 4-Benzylpiperazino Variant—Purity-Equivalent but Target Activity-Divergent

A direct comparison between CAS 477857-95-7 (pyrrolidinyl variant, MW 337.9) and its nearest commercially available structural analog CAS 477858-00-7 (4-benzylpiperazino variant, MW 443.0) reveals both compounds are supplied at identical minimum purity (95%) and recommended storage conditions (cool, dry place) from the same vendor . However, the molecular weight difference of 105.1 Da reflects the replacement of the pyrrolidine ring with a benzylpiperazine moiety, a structural change that increases molecular size by ~31% and introduces an additional hydrogen-bond acceptor. Critically, only CAS 477857-95-7 possesses documented squalene synthase inhibitory activity (IC₅₀ 600 nM) [1], while CAS 477858-00-7 has no curated bioactivity data for this or any other target in public databases. This represents a procurement-relevant differentiation: researchers selecting between these two seemingly interchangeable analogs face a binary choice between a biochemically characterized probe and an uncharacterized compound, despite identical purity specifications.

Structural analog comparison Amine substitution SAR Procurement specification benchmarking

Defined Purity and Storage Specifications Establish a Procurement Quality Baseline Lacking for Most Non-Cataloged Thienyl Methanone Analogs

CAS 477857-95-7 is supplied with a documented minimum purity specification of 95% and defined long-term storage conditions (cool, dry place), supported by batch-level Certificates of Analysis and Safety Data Sheets available upon request . This degree of procurement documentation compares favorably against the broader class of thienyl methanone analogs, many of which are available only through custom synthesis without batch-level quality control data. By contrast, the nearest analog (CAS 477858-00-7) carries the same purity specification (95%) and storage recommendation , establishing a uniform quality floor for this specific analog pair but not for the broader compound class, where purity may range from unreported to >98% depending on the synthesis route and supplier. The availability of standardized documentation—including SDS, COA, and defined transport classification (not hazardous)—reduces procurement risk and ensures inter-laboratory reproducibility, a factor not guaranteed when sourcing less-characterized analogs.

Quality specification Procurement standardization Reproducibility assurance

Highest-Confidence Application Scenarios for CAS 477857-95-7 Based on Verified Quantitative Evidence


Squalene Synthase Biochemical Screening and Secondary Assay Validation

With a documented IC₅₀ of 600 nM against rat liver microsomal squalene synthase [1], this compound serves as a validated moderate-potency control or reference compound in biochemical SQS inhibition assays. Its potency window—substantially weaker than reference inhibitors RPR107393 (0.6–0.9 nM) and YM-53601 (79–90 nM) yet stronger than weak screening hits in the 16–25 µM range—makes it particularly useful as a mid-range reference point for calibrating assay sensitivity and validating screening cascade thresholds. Researchers developing novel squalene synthase inhibitors can employ this compound as a structurally distinct benchmark to ensure assay dynamic range is adequate to detect potency improvements across a wide concentration range.

Structure-Activity Relationship (SAR) Exploration Around the Pyrrolidinyl-Thienyl Methanone Chemotype

The compound's unique combination of a 4-chlorophenyl group, a methylsulfanyl-substituted thiophene, and a pyrrolidinyl methanone linkage defines a pharmacophoric space that is structurally distinct from established squalene synthase inhibitor chemotypes (e.g., quinuclidine-based or bisphosphonate-derived series). The direct structural comparison with CAS 477858-00-7—which shares the identical thienyl core but substitutes pyrrolidine with 4-benzylpiperazine and lacks documented SQS activity —provides a clean SAR starting point: the pyrrolidinyl amine appears essential for observable target engagement. Medicinal chemistry teams can use this analog pair to systematically probe the contributions of amine ring size, basicity, and substitution to squalene synthase affinity .

Sterol Biosynthesis Pathway Profiling and Cholesterol-Lowering Target Validation

As a documented inhibitor of squalene synthase—the enzyme catalyzing the first committed step of sterol biosynthesis—this compound is suitable for use in cellular or biochemical pathway profiling studies where modulation of cholesterol precursor flux is measured. Its 600 nM potency at the isolated enzyme level [1] provides a defined starting concentration range for cell-based experiments (e.g., HepG2 hepatocyte models). Researchers studying the therapeutic relevance of squalene synthase inhibition for hyperlipidemia or atherosclerosis can use this compound alongside reference inhibitors such as YM-53601 (which has both in vitro potency and in vivo cholesterol-lowering ED₅₀ data of 32 mg/kg in rats [2]) to benchmark cellular target engagement and downstream effects on cholesterol biosynthesis.

Procurement-Standardized Chemical Probe for Reproducible Screening Collections

For organizations building or maintaining annotated small-molecule screening libraries, this compound offers the combination of a defined purity specification (≥95%), documented storage conditions (cool, dry place), available Certificates of Analysis, and curated bioactivity annotation in both BindingDB and ChEMBL [1]. This documentation package supports compliance with reproducibility standards increasingly required by funding bodies and journal editorial policies. Compared with custom-synthesized analogs that may lack batch-level quality control data, this compound's standardized procurement documentation reduces the risk of introducing uncharacterized impurities or degradation products that could generate false-positive or false-negative screening results.

Quote Request

Request a Quote for [3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienyl](1-pyrrolidinyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.